
1,2,3,4-Cyclobutanetetracarboxylic acid
Overview
Description
1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA, C₈H₈O₈) is a tetracarboxylic acid featuring a strained cyclobutane ring with four carboxyl (-COOH) groups. Its dianhydride derivative, 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA, C₈H₄O₆), is widely used in polymer synthesis, particularly for high-performance biopolyimides . CBTA exhibits low solubility in water and organic solvents, forming white crystalline solids . Its rigid, strained cyclobutane backbone contributes to unique thermal and mechanical properties, making it valuable in advanced materials science .
Preparation Methods
Industrial Synthesis via Cyclization and Carboxylation
The industrial production of CBTA typically involves multi-step processes starting from norbornene derivatives. A key intermediate in this route is 2-exo-norbornyl formate, synthesized by reacting norbornene with formic acid under reflux conditions . Subsequent oxidation of this intermediate using chromic acid in acetone yields norcamphor, which undergoes further functionalization to introduce carboxyl groups.
The critical cyclobutane ring formation is achieved through a photochemical [2+2] cycloaddition reaction. For example, UV irradiation of acrylic acid derivatives in the presence of ethylene gas at low temperatures (-70°C to -50°C) facilitates the formation of cyclobutane intermediates . This method, while energy-intensive, provides a direct pathway to the strained cyclobutane core.
Reaction Parameter | Conditions |
---|---|
Temperature | -70°C to -50°C |
Light Source | 450W high-pressure mercury lamp |
Reaction Time | 4 hours |
Yield | 97% (GC purity 99.5%) |
This approach is favored in industrial settings due to its scalability, though it requires precise control over reaction parameters to prevent side reactions such as over-oxidation or ring-opening .
Laboratory-Scale Synthesis via Hydrolysis of Esters
CBTA is frequently synthesized in laboratory settings through the hydrolysis of its tetraester derivatives. Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (CAS 1032-95-7) serves as a common precursor, undergoing acid- or base-catalyzed hydrolysis to yield the tetracarboxylic acid.
Procedure :
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Ester Hydrolysis :
This method is advantageous for its simplicity and high purity output, though it requires stoichiometric amounts of acid and generates significant waste.
Decarboxylation of Dianhydride Precursors
CBTA can be regenerated from its dianhydride derivative (CBDA, C₈H₄O₆) through controlled hydrolysis. CBDA, synthesized by dehydrating CBTA with acetic anhydride at 100°C under nitrogen , is hydrolyzed back to CBTA using water or mild acidic conditions:
Optimization Insights :
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Temperature : Hydrolysis at 25°C minimizes side reactions.
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Solvent : Acetone-water mixtures (3:1 v/v) enhance solubility and reaction kinetics .
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Purity : Post-hydrolysis recrystallization from methanol yields CBTA with >99% purity .
Oxidative Functionalization of Cyclobutane Derivatives
Recent advances employ catalytic oxidation to introduce carboxyl groups onto preformed cyclobutane rings. For instance, palladium-catalyzed C–H activation of cyclobutane derivatives in the presence of CO₂ has shown promise:
Catalytic System :
This method avoids the need for pre-functionalized starting materials but requires stringent control over oxygen levels to prevent over-oxidation.
Comparative Analysis of Synthetic Routes
Method | Yield | Purity | Complexity | Scalability |
---|---|---|---|---|
Industrial Cyclization | 97% | 99.5% | High | Excellent |
Ester Hydrolysis | 90% | 98% | Low | Moderate |
Dianhydride Hydrolysis | 95% | 99% | Moderate | High |
Catalytic Oxidation | 78% | 95% | High | Limited |
The industrial cyclization route remains the most viable for large-scale production, while ester hydrolysis dominates laboratory settings due to its operational simplicity. Emerging catalytic methods, though less mature, offer greener alternatives by minimizing waste .
Chemical Reactions Analysis
Esterification Reactions
CBTA undergoes esterification with alcohols to form mono-, di-, tri-, or tetra-substituted esters. These reactions are critical for producing plasticizers and polymer precursors:
Key findings:
- UV-induced [2+2] cycloaddition of dimethyl fumarate produces tetramethyl CBTA esters with 100% conversion efficiency under optimized conditions .
- Thermal cyclization with acetic anhydride yields the dianhydride (CBDA) at 92.5% purity, confirmed by FTIR loss of -OH stretches at 3200 cm⁻¹ .
Coordination Chemistry
CBTA acts as a polydentate ligand for metal ions, forming stable complexes:
Alkali/Ion Complexation
Crystal structures reveal:
- Co²⁺ complexes adopt distorted octahedral geometry with O⋯O distances of 2.67–2.89 Å .
- Zn²⁺ coordination polymers exhibit 3D frameworks with pore sizes of 8.2 Ų .
Crosslinking Reactions
CBTA serves as a formaldehyde-free crosslinker for cellulose:
Mechanistic studies show:
- Anhydride intermediate formation at 140–160°C .
- Ester bond formation primarily with cellulose O(6)–H and O(2)–H groups .
- Crosslink density correlates with CBTA concentration (R² = 0.94) .
Thermal Decomposition
Controlled pyrolysis reveals stability limits:
Temperature Range (°C) | Process | ΔH (kJ/mol) | Residual Mass (%) |
---|---|---|---|
240–280 | Decarboxylation | +187.3 | 78.2 |
320–400 | Cyclobutane ring cleavage | -234.1 | 41.5 |
>400 | Carbonization | - | 12.8 |
Data source: TGA/DSC under N₂ (10°C/min) .
Comparison with Structural Analogs
Property | CBTA | 1,2,3,4-Butanetetracarboxylic acid | Mellitic acid |
---|---|---|---|
pKa₁ | 2.14 | 2.98 | 1.40 |
Esterification rate | 8.7 ×10⁻³ M⁻¹s⁻¹ | 5.2 ×10⁻³ M⁻¹s⁻¹ | 3.9 ×10⁻³ M⁻¹s⁻¹ |
Metal complex stability | High (Co²⁺) | Moderate (Co²⁺) | Low (Co²⁺) |
Scientific Research Applications
Coordination Chemistry
CBTCA is predominantly used in coordination chemistry to form complexes with various metal ions. These complexes have applications as catalysts in chemical reactions. The ability of CBTCA to coordinate with metals enhances catalytic activity due to the formation of stable metal-organic frameworks (MOFs) that can encapsulate guest molecules .
Polymer Science
The compound is also significant in polymer science, particularly in the synthesis of polyimides and polyesters. CBTCA's structure allows it to contribute to the thermal stability and mechanical properties of polymers. It is utilized in producing high-performance materials that are resistant to heat and chemicals .
Photosensitive Materials
CBTCA has applications in developing photosensitive materials due to its ability to undergo photochemical reactions. This property is exploited in creating materials that respond to light, which can be used in various optical applications .
Nanotechnology
In nanotechnology, CBTCA serves as a precursor for synthesizing nanoparticles with specific properties tailored for applications in electronics and photonics. Its ability to form stable complexes facilitates the development of nanomaterials with enhanced functionalities .
Case Study 1: Synthesis of Metal-Organic Frameworks
A study demonstrated the synthesis of a metal-organic framework using CBTCA, which showed promising results for gas adsorption applications. The framework exhibited high surface area and stability, making it suitable for capturing gases like CO2 and H2 .
Case Study 2: Development of High-Performance Polymers
Research on the incorporation of CBTCA into polyimide matrices revealed significant improvements in thermal stability and mechanical strength compared to traditional polymers. These enhanced properties make CBTCA-based polymers ideal for aerospace and automotive applications where material performance is critical .
Data Table: Properties of CBTCA Complexes
Metal Ion | Coordination Mode | Stability Constant (log K) | Application Area |
---|---|---|---|
Ni²⁺ | Bidentate | 4.5 | Catalysis |
Cu²⁺ | Tridentate | 5.0 | Gas adsorption |
Zn²⁺ | Tetradentate | 4.8 | Drug delivery systems |
Mechanism of Action
Norcamphor is structurally similar to camphor but lacks the three methyl groups present in camphor . This difference in structure results in distinct chemical properties and reactivity:
Camphor: Contains three methyl groups, making it more versatile in certain reactions.
Norcamphor: Lacks the methyl groups, leading to different reactivity and applications.
Comparison with Similar Compounds
2.1. Structural and Physical Properties
Table 1: Comparison of Key Physical Properties
Key Observations :
- Thermal Stability : CBDA’s melting point (>300°C) exceeds PMDA’s (286°C), suggesting superior thermal resistance in polyimides . The cyclobutane ring’s strain may enhance rigidity compared to aromatic analogs.
- Solubility : CBTA’s low solubility contrasts with BTCA, which is more soluble due to its linear structure .
Biopolyimides :
- CBDA-based polyimides (e.g., poly(ATA-CBDA)) exhibit a 10% weight loss temperature of 425°C and 88% optical transparency at 450 nm, outperforming traditional aromatic polyimides (e.g., PMDA-based) in transparency while matching thermal stability .
- Mechanical Properties : Poly(ATA-CBDA) has a Young’s modulus of 10 GPa, comparable to petroleum-based polyimides but with enhanced flexibility for electronic substrates .
Coordination Polymers :
- CBTA acts as a ligand in 3D coordination polymers (e.g., [Co₂(cbut)(H₂O)₃]ₙ), forming structures with magnetic properties. Its flexible cyclobutane backbone allows diverse coordination modes compared to rigid aromatic analogs like 1,2,4,5-benzenetetracarboxylic acid .
Table 2: Polymer Performance Comparison
*10% weight loss temperature.
Biological Activity
1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA), with the molecular formula and CAS number 53159-92-5, is a cyclic compound characterized by four carboxylic acid functional groups. Its unique structure allows it to participate in various biological activities and applications in chemical synthesis and materials science. This article explores the biological activity of CBTA, including its potential therapeutic roles, toxicity profiles, and applications in research.
- Molecular Weight : 232.14 g/mol
- Melting Point : 242 °C (dec.)
- Solubility : Soluble in methanol at 10 mg/mL
- Density : Approximately 1.9 g/cm³
- Boiling Point : 439.2 °C at 760 mmHg
Antioxidant Properties
Research indicates that CBTA exhibits significant antioxidant activity. A study demonstrated that CBTA can scavenge free radicals effectively, which may contribute to its potential protective effects against oxidative stress-related diseases .
Antimicrobial Activity
CBTA has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating a dose-dependent inhibition of growth .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 200 µg/mL |
Staphylococcus aureus | 150 µg/mL |
Cytotoxicity and Safety Profile
While CBTA shows beneficial biological activities, its cytotoxicity has also been evaluated. In cell line studies, it was found to induce apoptosis in cancer cells at higher concentrations. The IC50 values for various cancer cell lines ranged from 50 to 100 µg/mL, indicating moderate cytotoxic effects . However, further studies are needed to assess its safety profile comprehensively.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of CBTA using DPPH radical scavenging assays. The results indicated that CBTA had a scavenging activity comparable to standard antioxidants such as ascorbic acid .
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial effects of CBTA, researchers treated bacterial cultures with varying concentrations of the compound. The results showed significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .
Applications in Research and Industry
CBTA is being explored for its potential applications in:
- Drug Development : Due to its antioxidant and antimicrobial properties, there is interest in utilizing CBTA as a lead compound for developing new pharmaceuticals.
- Material Science : Its ability to form coordination complexes makes it a candidate for creating metal-organic frameworks (MOFs) with specific functionalities .
- Food Preservation : Given its antimicrobial properties, CBTA could be investigated for use as a natural preservative in food products.
Q & A
Basic Research Questions
Q. How can 1,2,3,4-cyclobutanetetracarboxylic acid (CBTCA) be utilized as a capping ligand in nanoparticle synthesis, and what analytical methods validate its configuration?
CBTCA serves as a capping ligand in gold colloid synthesis due to its ability to adopt a bridging configuration via carboxylate groups. This contrasts with oxalic acid, which binds linearly. Fourier-transform infrared spectroscopy (FTIR) is critical for distinguishing these configurations: CBTCA exhibits bridging coordination (simultaneous binding of two oxygen atoms to gold), while oxalic acid adopts a monodentate mode. Synchrotron radiation and neutron powder diffraction further confirm structural details in coordination complexes .
Q. What hydrothermal synthesis conditions are optimal for preparing cobalt(II) complexes with CBTCA?
The cobalt(II) complex [Co₂(cbut)(H₂O)₃]ₙ (H₄cbut = CBTCA) is synthesized under hydrothermal conditions at elevated temperatures (120–150°C) in aqueous solutions. Key parameters include pH control (4–6) to ensure partial deprotonation of CBTCA and stoichiometric ratios of Co²⁺:CBTCA (2:1). Structural characterization via synchrotron radiation reveals a 3D framework with octahedral cobalt centers bridged by carboxylate groups .
Q. What safety precautions are essential when handling CBTCA in laboratory settings?
CBTCA is classified as a respiratory irritant (WGK 3) and requires handling in a fume hood with N95 masks, gloves, and eye protection. Its dianhydride derivative (melting point >300°C) poses thermal hazards during high-temperature reactions. Storage should avoid moisture to prevent hydrolysis to the tetracarboxylic acid .
Advanced Research Questions
Q. How does the configuration of CBTCA influence the aggregation behavior of gold nanoparticles in salt-induced environments?
The bridging coordination of CBTCA stabilizes gold colloids by reducing surface energy, whereas linear ligands like oxalic acid result in rapid aggregation under high ionic strength. Dynamic light scattering (DLS) and UV-vis spectroscopy reveal that CBTCA-capped nanoparticles exhibit slower aggregation kinetics due to steric hindrance and stronger electrostatic repulsion .
Q. What structural and magnetic properties arise from CBTCA's coordination in 3D cobalt(II) frameworks?
The [Co₂(cbut)(H₂O)₃]ₙ framework displays antiferromagnetic coupling between Co²⁺ ions, with a magnetic susceptibility transition at 15 K. Neutron powder diffraction identifies superexchange pathways via carboxylate bridges, while DFT calculations corroborate the observed magnetic behavior. This highlights CBTCA’s utility in designing functional magnetic materials .
Q. How do isomerization processes of CBTCA impact its coordination chemistry in uranyl ion complexes?
During solvothermal synthesis with uranyl ions, CBTCA undergoes partial inversion at chiral carboxylate centers, leading to trans,trans,trans configurations. This isomerization is mediated by acid-catalyzed ene-diol intermediate formation. Single-crystal X-ray diffraction and NMR spectroscopy track these structural changes, which affect the topology and stability of uranyl-organic frameworks .
Q. What role does CBTCA dianhydride play in synthesizing biopolyimides with tailored dielectric properties?
CBTCA dianhydride reacts with diamines (e.g., 4,4′-diamino-α-truxillic acid) to form biopolyimides via step-growth polymerization. The resulting polymers exhibit high volume resistivity (>10¹⁶ Ω·cm) and low dielectric constants (2.8–3.2), attributed to the rigid cyclobutane core and reduced chain mobility. Impedance spectroscopy and thermogravimetric analysis (TGA) validate these properties .
Q. Methodological Considerations
- Contradiction Analysis : Discrepancies in ligand configuration (e.g., bridging vs. monodentate) require cross-validation using FTIR, X-ray diffraction, and computational modeling .
- Experimental Design : For coordination polymers, optimize reaction time (48–72 hrs) and temperature to balance crystallinity and yield .
- Data Interpretation : Distinguish intrinsic magnetic behavior from lattice effects in cobalt complexes using field-dependent magnetization measurements .
Properties
IUPAC Name |
cyclobutane-1,2,3,4-tetracarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBACXRQKTCKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967681 | |
Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53159-92-5, 720-21-8 | |
Record name | NSC 131453 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53159-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC102999 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
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Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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